molecular formula C9H7F6NO B2885841 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1803611-90-6

1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B2885841
CAS No.: 1803611-90-6
M. Wt: 259.151
InChI Key: WJYNHFYZLZVUDI-UHFFFAOYSA-N
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Description

1-[1-Methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one (CAS: 1803611-90-6 and 1352523-98-8) is a fluorinated pyrrole derivative characterized by a methyl group at the N1 position and two trifluoromethyl (-CF₃) substituents at the 3- and 5-positions of the pyrrole ring. The ethanone group at the 2-position enhances its reactivity, making it a valuable intermediate in medicinal and materials chemistry. Its structural uniqueness lies in the combination of a heteroaromatic pyrrole core with strong electron-withdrawing -CF₃ groups, which influence its physicochemical and electronic properties .

Properties

IUPAC Name

1-[1-methyl-3,5-bis(trifluoromethyl)pyrrol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c1-4(17)7-5(8(10,11)12)3-6(16(7)2)9(13,14)15/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYNHFYZLZVUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(N1C)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one typically involves the following steps:

  • Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

  • Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate reaction conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, involving nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydride (NaH) in an aprotic solvent.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated or alkylated pyrroles.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated molecules.

  • Biology: It serves as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.

  • Industry: Utilized in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrole ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-one (CAS: 58626-38-3)

  • Structure: Replaces the pyrrole ring with a benzene ring, retaining -CF₃ groups at 3,5-positions and an ethanone moiety.
  • Physicochemical Properties :
    • Higher melting point (~90–100°C estimated) compared to the pyrrole analog due to increased symmetry and planar aromaticity.
    • Reduced solubility in polar solvents owing to the absence of a heteroatom.
  • Reactivity : The phenyl ring’s electron-deficient nature (from -CF₃) favors electrophilic substitution, but the lack of a heteroatom limits hydrogen-bonding interactions compared to pyrrole derivatives .

Heterocyclic Derivatives

a) 1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one (4d)
  • Structure: Features a dihydropyran ring with a trifluoroethanone group.
  • Synthesis : Prepared via Friedel-Crafts acylation in 86% yield using trifluoroacetic anhydride .
  • Key Differences : The oxygen atom in the pyran ring enhances polarity and solubility in protic solvents, contrasting with the pyrrole analog’s nitrogen-based basicity.
b) 1-{4-Hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (3b)
  • Structure: Acetophenone core with hydroxy and pyrrolidinylmethyl substituents.
  • Properties :
    • Melting point: 86°C (oil), lower than fluorinated analogs due to flexible side chains.
    • Enhanced water solubility from polar hydroxy and amine groups, unlike the hydrophobic -CF₃-rich target compound .

Functional Group Analog: Prenylated Acetophenones

Compound I : 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl]ethan-1-one

  • Structure: Ethanone with dihydroxy and prenyl (-C₅H₈) groups.
  • Biological Relevance : Demonstrated in vivo antimalarial activity (IC₅₀ ~5 µM), attributed to prenyl groups enhancing membrane permeability.

Table 1: Key Properties of Selected Compounds

Compound Name Core Structure Substituents Melting Point/State Synthesis Yield Notable Features
Target Compound (CAS: 1803611-90-6) Pyrrole -CF₃ (3,5), -CH₃ (N1) Likely liquid/oil* Not reported High lipophilicity, electron-deficient ring
1-[3,5-Bis(trifluoromethyl)phenyl]ethanone Benzene -CF₃ (3,5) ~90–100°C (estimated) Not reported Planar symmetry, suited for crystallography
Compound 4d (Dihydropyran derivative) Dihydropyran -CF₃ Pale orange liquid 86% High yield, oxygen-enhanced polarity
Compound 3b (Pyrrolidinylmethyl derivative) Benzene -OH, -CH₂(pyrrolidinyl) Deep red oil 25–30% Water-soluble, flexible side chains

*Predicted based on structural analogs (e.g., fluorinated oils in and ).

Electronic and Application-Based Insights

  • Electron-Withdrawing Effects : The -CF₃ groups in the target compound significantly lower the pyrrole ring’s electron density, favoring nucleophilic aromatic substitution. This contrasts with morpholinyl or piperidinyl substituents (), which donate electrons via lone pairs.
  • Crystallography : SHELX software () is critical for validating structures of fluorinated compounds, where heavy atoms (e.g., F) improve diffraction data quality.

Biological Activity

1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is a fluorinated organic compound notable for its unique pyrrole ring and trifluoromethyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, although comprehensive studies are still emerging.

  • IUPAC Name : 1-[1-methyl-3,5-bis(trifluoromethyl)pyrrol-2-yl]ethanone
  • Molecular Formula : C₉H₇F₆NO
  • Molecular Weight : 259.15 g/mol
  • Appearance : Liquid

The specific biological targets and mechanisms of action for this compound remain largely unidentified. However, its structural components suggest potential interactions with various biochemical pathways, particularly those involved in inflammation and cancer. The presence of trifluoromethyl groups may enhance the compound's stability and bioavailability, which is crucial for its pharmacological efficacy .

Potential Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

Case Studies and Experimental Findings

A study evaluated the hepatoprotective effects of a related compound synthesized from the pyrrole framework against diethyl nitrosamine-induced liver injury in Wistar rats. The findings demonstrated significant protective effects at specific dosages, indicating that similar derivatives might exhibit protective biological activities .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructureBiological Activity
3-(3,5-bis(trifluoromethyl)phenyl)-5-methyl-2-thioxoimidazolidin-4-oneStructureHepatoprotective against liver injury
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaStructureOrganocatalyst in organic synthesis

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are not well-documented; however, the presence of trifluoromethyl groups is expected to enhance its metabolic stability. Safety data remains sparse; thus, further studies are required to evaluate toxicity and long-term effects.

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